Cerivastatin-D5, Sodium Salt
CAS No.:
Cat. No.: VC0207058
Molecular Formula: C₂₆H₂₈D₅FNNaO₅
Molecular Weight: 486.56
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₆H₂₈D₅FNNaO₅ |
---|---|
Molecular Weight | 486.56 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Cerivastatin-D5, Sodium Salt (C₂₆H₃₃FNNaO₅) features deuterium substitution at five positions within the methoxymethyl group and adjacent carbon centers. This strategic labeling preserves the compound's three-dimensional configuration while introducing mass differences essential for analytical differentiation. The sodium counterion enhances aqueous solubility, critical for in vitro assay systems.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₃₃FNNaO₅ | |
Molecular Weight | 486.6 g/mol | |
IUPAC Name | Sodium;(E,3R,5S)-7-[5-[dideuterio(trideuteriomethoxy)methyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate | |
Canonical SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] | |
PubChem CID | 131708990 |
Synthesis and Manufacturing
Deuterium Incorporation Strategy
The synthesis pathway involves catalytic hydrogen-deuterium exchange under high-pressure conditions, followed by sodium salt formation through ion-exchange chromatography. Key steps include:
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Selective deuteration of the methoxymethyl group using D₂O and palladium catalysts
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Protection of hydroxyl groups during deuterium incorporation to prevent side reactions
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Final purification via reverse-phase HPLC to achieve pharmaceutical-grade purity
Quality Control Parameters
Commercial suppliers (e.g., Pharmaffiliates PA STI 018710, VulcanChem VC18541134) specify:
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Residual solvent content <0.1% (ICH guidelines)
Pharmacological Profile
Mechanism of Action
As a deuterated analog, Cerivastatin-D5 retains the parent compound's ability to competitively inhibit HMG-CoA reductase (Ki = 0.12 nM) . The enzyme's active site accommodates deuterium substitutions without altering binding kinetics, as demonstrated by molecular dynamics simulations.
Table 2: Comparative Potency of Statins
Metabolic Stability Enhancements
Deuteration at the methoxymethyl position reduces first-pass metabolism by hepatic CYP3A4 isoforms. In vitro hepatocyte models show:
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23% longer half-life (t₁/₂ = 4.1 hr) vs non-deuterated cerivastatin
Analytical Applications
Mass Spectrometric Quantification
The +5 Da mass shift enables unambiguous detection in biological matrices:
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LC-MS/MS transition: m/z 486.6 → 285.2 (quantifier)
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Linear range: 0.1-1000 ng/mL (R² >0.999)
Metabolic Pathway Elucidation
Used to track biotransformation routes through stable isotope patterns:
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Primary metabolites:
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Excretion profiles:
Long-term storage recommendations:
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-20°C under argon atmosphere
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Reconstituted solutions stable ≤72 hr at 2-8°C
Research Applications
Pharmacokinetic Modeling
Used to establish population PK/PD models for cerivastatin:
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Volume of distribution: 0.35 L/kg (vs 0.33 L/kg parent)
Drug-Drug Interaction Studies
Enables precise quantification during CYP inhibition assays:
Vendor | Catalog Number | Purity | Packaging |
---|---|---|---|
Pharmaffiliates | PA STI 018710 | 99.1% | 1 mg, 5 mg, 25 mg |
VulcanChem | VC18541134 | 98.7% | 5 mg, 10 mg, 50 mg |
VIVAN Life Sciences | VLCS-00765 | 99.4% | 2 mg, 10 mg, 100 mg |
Future Research Directions
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